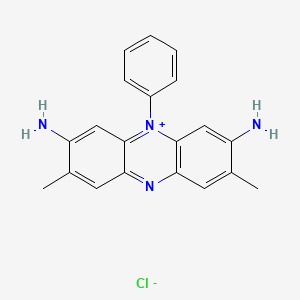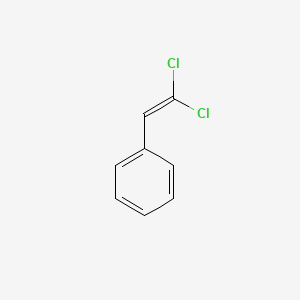
Dichlorostyrene
描述
Dichlorostyrene is an organic compound with the molecular formula C8H6Cl2. It is a derivative of styrene, where two chlorine atoms are substituted on the benzene ring. This compound exists in different isomeric forms, such as 2,5-dichlorostyrene and 2,6-dichlorostyrene . This compound is used in various industrial applications, including the production of polymers and as intermediates in organic synthesis .
准备方法
Dichlorostyrene can be synthesized through several methods. One common synthetic route involves the dehydrochlorination of dichlorophenylethylene derivatives. For example, 2,6-dichlorostyrene can be prepared by the dehydrochlorination of 2,6-dichlorophenylethylene using potassium hydroxide in ethanol . Industrial production methods often involve the chlorination of styrene under controlled conditions to achieve the desired this compound isomer .
化学反应分析
Dichlorostyrene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding chlorinated benzoic acids.
Reduction: Reduction of this compound can yield chlorinated ethylbenzene derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as halogens and nitrating agents. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Dichlorostyrene has several scientific research applications:
作用机制
The mechanism of action of dichlorostyrene involves its interaction with molecular targets and pathways within biological systems. For instance, its antimicrobial activity is attributed to its ability to disrupt cell membranes and inhibit essential enzymes in microorganisms . The specific molecular targets and pathways can vary depending on the biological context and the specific this compound derivative being studied.
相似化合物的比较
Dichlorostyrene can be compared with other chlorinated styrene derivatives, such as monochlorostyrene and trichlorostyrene. While all these compounds share a similar core structure, the number and position of chlorine atoms significantly influence their chemical properties and reactivity. For example:
Monochlorostyrene: Has only one chlorine atom, leading to different reactivity and applications compared to this compound.
Trichlorostyrene: Contains three chlorine atoms, which can result in higher reactivity and different industrial uses.
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for particular applications in polymer production and organic synthesis.
属性
IUPAC Name |
2,2-dichloroethenylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2/c9-8(10)6-7-4-2-1-3-5-7/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CISIJYCKDJSTMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20198892 | |
| Record name | Dichlorostyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20198892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
698-88-4, 50852-77-2 | |
| Record name | β,β-Dichlorostyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=698-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dichlorostyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050852772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dichlorostyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20198892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DICHLOROSTYRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TCC3FUW751 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of dichlorostyrene?
A1: this compound, being a disubstituted styrene, can exist in several isomeric forms. The molecular formula for all isomers is C8H6Cl2, and the molecular weight is 173.04 g/mol.
Q2: Which spectroscopic techniques have been employed to characterize this compound?
A2: Research has utilized Infrared (IR) spectroscopy, Raman spectroscopy, Inelastic Neutron Scattering (INS) [], and Nuclear Magnetic Resonance (NMR) spectroscopy [, ] to investigate the structure and properties of this compound.
Q3: What is the impact of chlorine substitution on the structure of this compound?
A3: Theoretical studies using MP2 and DFT methods reveal that the presence of two chlorine atoms in the styrene ring leads to a nonplanar geometry for 2,6-dichlorostyrene. [] This deviation from planarity is influenced by the position of the chlorine atoms and the level of theory employed in calculations. []
Q4: How does chlorine substitution affect the vinyl rotation barrier in this compound?
A4: The vinyl-phenyl torsion barrier in 2,6-dichlorostyrene has been studied using different levels of theory. The barrier is influenced by both steric and electronic factors, with weak intramolecular interactions between the chlorine atoms and vinyl hydrogens playing a role. []
Q5: How does this compound behave in polymerization reactions?
A5: this compound can participate in both free radical and ionic copolymerization reactions. [, , , , , , , ] The reactivity of this compound is dependent on the position of the chlorine atoms and the nature of the comonomer. [, , , , ]
Q6: What is the impact of this compound on the properties of copolymers?
A6: Incorporating this compound into copolymers can significantly alter their properties. For example, butadiene-dichlorostyrene copolymers exhibit improved tensile strength and crack-growth resistance compared to GR-S rubber, but with increased stiffness and a higher brittle point. []
Q7: How does the type of this compound isomer affect copolymer properties?
A7: The specific isomer of this compound used can impact the final properties of the copolymer. For instance, copolymers based on 2,5-dichlorostyrene show limited improvement in craze resistance or glass transition temperature compared to polystyrene, while 3,4-dichlorostyrene copolymers tend to be more brittle. []
Q8: How does the presence of this compound affect the thermal stability of polymers?
A8: Copolymers containing this compound generally exhibit higher thermal stability compared to their corresponding homopolymers, decomposing through a two-step mechanism. [, ]
Q9: Does this compound influence the water absorption properties of polymers?
A9: The incorporation of this compound into unsaturated polyester resins can affect their water absorption properties. While chloro substituents generally decrease water resistance, the specific effect depends on the position of the chlorine atoms and the presence of other substituents. []
Q10: What are some potential applications of this compound-containing polymers?
A10: this compound-containing polymers have been explored for various applications, including synthetic rubber production, plastics, and ion exchange resins. [, , , ]
Q11: How can this compound be utilized in the synthesis of other valuable compounds?
A11: this compound can serve as a valuable precursor in organic synthesis. For example, it can be used to synthesize 2-aryl propionates via a two-step conversion involving reduction of corresponding β,β-dichlorostyrenes. [, ]
Q12: Are there any applications of this compound in analytical chemistry?
A12: this compound isomers have been analyzed in workplace air using gas chromatography, highlighting their relevance in occupational safety and environmental monitoring. []
Q13: Are there any studies exploring the catalytic properties of this compound or its derivatives?
A13: While direct catalytic applications of this compound are not extensively documented in the provided research, its derivatives have shown potential. For instance, modified poly 2,4-dichlorostyrene microspheres have been successfully employed as carriers for manganese dioxide nanoparticles, yielding an efficient and recyclable catalyst for borrowing hydrogen reactions. []
Q14: How has computational chemistry contributed to understanding this compound?
A14: Computational techniques like DFT and MP2 have been crucial in elucidating the molecular structure, vinyl rotation barrier, and vibrational dynamics of 2,6-dichlorostyrene. [] These studies provide valuable insights into the structure-property relationships of this molecule.
Q15: Have there been any QSAR studies conducted on this compound derivatives?
A15: While specific QSAR models for this compound are not detailed in the provided research, studies have investigated the correlation of substituent constants with carbon-13 NMR shieldings in para-substituted β,β-dichlorostyrenes. [] This type of analysis can contribute to building QSAR models for predicting the activity of related compounds.
Q16: What is known about the toxicity and safety of this compound?
A16: While the provided research focuses primarily on the chemical and physical properties of this compound and its derivatives, it underscores the importance of handling these compounds with care. Further investigation into the toxicological profile of this compound is necessary to ensure safe handling and usage.
Q17: Are there any concerns regarding the environmental impact of this compound?
A17: The environmental impact and degradation pathways of this compound require further investigation. Implementing appropriate waste management and recycling strategies [] will be crucial to mitigate any potential negative impacts on the environment.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


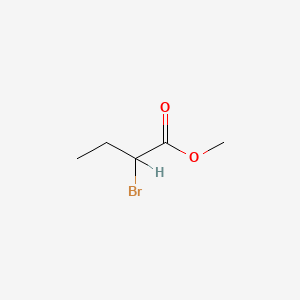


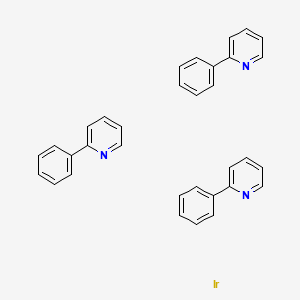

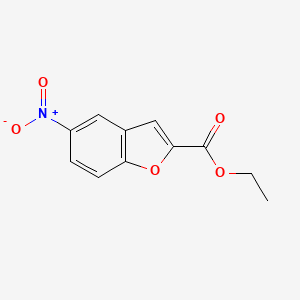
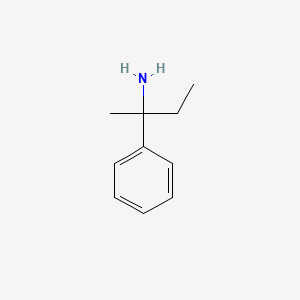
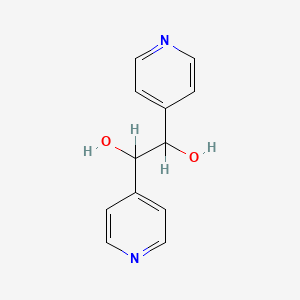

![4-{[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]amino}benzoic acid](/img/new.no-structure.jpg)



